

Structural Confirmation of Synthetic vs. Natural (+)-α-Funebrene: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of synthetically produced (+)- α -Funebrene against its natural counterpart. Due to the current unavailability of detailed published data on the total synthesis and complete spectroscopic analysis of (+)- α -Funebrene, this document outlines the established structure of the natural compound and presents a standardized workflow for structural verification. This framework is intended to guide researchers in their own comparative analyses.

Established Structure of Natural (+)- α -Funebrene

Natural (+)- α -Funebrene is a sesquiterpene with a well-defined chemical structure. Its identity is established through various analytical techniques and is cataloged in several chemical databases.

Table 1: Chemical Identifiers of Natural (+)-α-Funebrene



Identifier	Value	Source
Molecular Formula	C15H24	
IUPAC Name	(1R,2R,5S,7R)-2,6,6,8- tetramethyltricyclo[5.3.1.0 ¹ , ⁵]un dec-8-ene	
CAS Number	50894-66-1	
InChl Key	IRAQOCYXUMOFCW- GUIRCDHDSA-N	
Molecular Weight	204.35 g/mol	

Workflow for Structural Confirmation

The definitive confirmation of the structure of synthetic (+)- α -Funebrene requires a direct comparison of its physicochemical and spectroscopic properties with those of the authenticated natural compound. The following workflow outlines the necessary experimental steps.

Caption: Workflow for the structural confirmation of synthetic (+)- α -Funebrene.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable structural confirmation. The following outlines the key methodologies that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms. Key parameters to compare include chemical shifts (δ), coupling constants (J), and signal multiplicities.
- ¹³C NMR (Carbon-13 NMR): To identify the number and type of carbon atoms in the molecule.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the carbon skeleton and the relative stereochemistry.



Mass Spectrometry (MS)

- Electron Ionization Mass Spectrometry (EI-MS): To determine the fragmentation pattern, which serves as a molecular fingerprint.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

Chiral Analysis

- Optical Rotation: To measure the specific rotation [α]D and confirm the enantiomeric form of the synthetic compound as (+)- α -Funebrene.
- Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the synthetic sample.

Data Presentation for Comparison

Once the analytical data for both natural and synthetic samples are acquired, they should be summarized in clear, comparative tables.

Table 2: Hypothetical Comparative Spectroscopic Data

Technique	Parameter	Natural (+)-α- Funebrene	Synthetic (+)-α- Funebrene
¹H NMR	Chemical Shifts (δ, ppm)	Reported values	Experimental values
Coupling Constants (J, Hz)	Reported values	Experimental values	
¹³ C NMR	Chemical Shifts (δ, ppm)	Reported values	Experimental values
HRMS	[M]+ calculated	Calculated value	Calculated value
[M]+ found	Reported value	Experimental value	
Optical Rotation	[α]D	Reported value	Experimental value



Conclusion

The structural identity of synthetic (+)- α -Funebrene is confirmed if all spectroscopic and physical data, particularly the NMR spectra, mass spectrometric fragmentation, and optical rotation, are identical to those of the natural compound. Any discrepancies would indicate either a different stereoisomer or a misidentification of the structure. Researchers undertaking the synthesis of (+)- α -Funebrene should perform these comparative analyses to unequivocally validate their synthetic product.

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